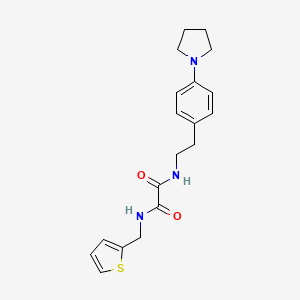

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c23-18(19(24)21-14-17-4-3-13-25-17)20-10-9-15-5-7-16(8-6-15)22-11-1-2-12-22/h3-8,13H,1-2,9-12,14H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOYHJUDTNUOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common approach is the N-arylation of pyrrolidine with appropriate aryl halides under palladium-catalyzed conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Generation of substituted pyrrolidines or phenethyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Structural and Functional Analysis

Pyrrolidine vs. Piperazine/Pyridine Moieties :

- The target compound’s pyrrolidine group (cyclic amine) contrasts with the pyridine ring in S334. Pyrrolidine’s basicity and conformational flexibility may improve CNS penetration compared to pyridine’s aromatic rigidity, which is optimized for flavor receptor binding (hTAS1R1/hTAS3) .

- In , a related compound with a 4-methylpiperazine group demonstrates how nitrogen-rich heterocycles can influence pharmacokinetics (e.g., solubility, metabolic stability) .

Thiophene vs. Halogenated/Aromatic Groups :

- The thiophene-methyl group at N2 provides a sulfur-containing heterocycle, which may enhance lipophilicity and metal-binding capacity compared to fluorophenyl (Compound 18) or methoxyphenyl (GMC-5) groups. Thiophene’s electron-rich nature could facilitate interactions with cysteine or histidine residues in enzymes .

Methoxy groups (e.g., S336, GMC-5) increase lipophilicity but may reduce metabolic stability due to demethylation pathways .

Biological Activity

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

- Molecular Formula : C₁₇H₂₅N₃O₃S

- Molecular Weight : 319.4 g/mol

This oxalamide derivative includes a pyrrolidinyl moiety and a thiophenyl group, which contribute to its biological properties.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The key steps include:

- Formation of Intermediate : Reaction of 4-(pyrrolidin-1-yl)phenethylamine with oxalyl chloride to create an intermediate isocyanate.

- Coupling Reaction : The intermediate is then reacted with thiophen-2-ylmethylamine under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that oxalamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics.

Anticancer Activity

Several studies have explored the anticancer potential of oxalamide derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including:

- Inhibition of cell proliferation : Compounds like this compound have been shown to inhibit cancer cell growth in vitro.

- Targeting specific pathways : The compound may interact with cellular receptors or enzymes involved in tumor progression.

Case Studies and Research Findings

A systematic review of literature reveals several case studies highlighting the biological activities of similar oxalamide compounds:

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways critical for cell survival and proliferation.

- Apoptosis Induction : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.